![molecular formula C13H7FN2O3S B15283148 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283148.png)
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system, with a 4-fluorobenzoyl and a hydroxyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be achieved through a multi-step process involving the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds. This one-pot three-component diastereoselective domino reaction is carried out in ethanol (EtOH) and yields the desired product in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential antifungal, antitumor, antibacterial, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as DHFR and GSK-3, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolopyrimidine carboxylates: Known for their antibacterial and antidiabetic properties.
Pyrimidobenzothiazole derivatives: Exhibited as a new class of H1-antihistaminic agents.
Ritanserin: A thiazolo[3,2-a]pyrimidine derivative that acts as an antagonist of 5HT2 serotonin receptors.
Uniqueness
2-(4-fluorobenzoyl)-3-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of a thiazolo[3,2-a]pyrimidine core with a 4-fluorobenzoyl and a hydroxyl group
Propiedades
Fórmula molecular |
C13H7FN2O3S |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
(2Z)-2-[(4-fluorophenyl)-hydroxymethylidene]-[1,3]thiazolo[3,2-a]pyrimidine-3,5-dione |
InChI |
InChI=1S/C13H7FN2O3S/c14-8-3-1-7(2-4-8)10(18)11-12(19)16-9(17)5-6-15-13(16)20-11/h1-6,18H/b11-10- |
Clave InChI |
AQNNMROHZMUWJS-KHPPLWFESA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=C/2\C(=O)N3C(=O)C=CN=C3S2)/O)F |
SMILES canónico |
C1=CC(=CC=C1C(=C2C(=O)N3C(=O)C=CN=C3S2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283072.png)
![3-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283075.png)
![Allyl 4-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283078.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B15283080.png)
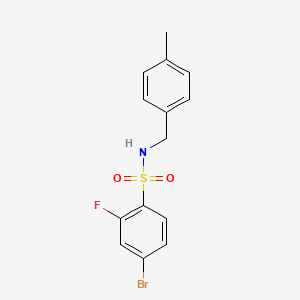
![6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283088.png)
![4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283096.png)
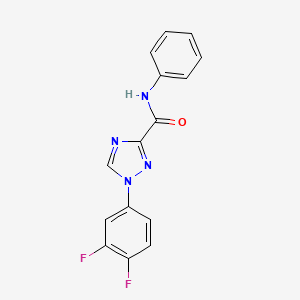
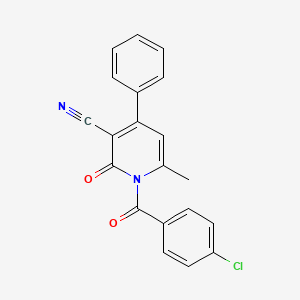
![1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15283118.png)
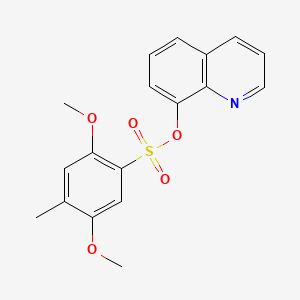
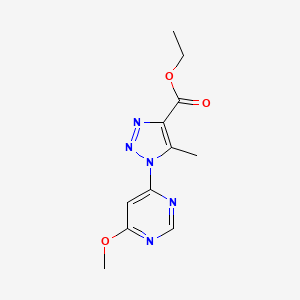
![8-bromo-6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283139.png)
![N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B15283144.png)
